cis-Chlorfenvinphos
Overview
Description
Clofenvinfos, also known as chlorfenvinphos, is an organophosphorus compound that was widely used as an insecticide and acaricide. It is an enol ester derived from dichloroacetophenone and diethylphosphonic acid. Clofenvinfos has been included in many products since its first use in 1963. due to its toxic effects as a cholinesterase inhibitor, it has been banned in several countries, including the United States and the European Union .
Mechanism of Action
Chlorfenvinphos, also known as cis-Chlorfenvinphos or Clofenvinfos, is an organophosphorus compound that was widely used as an insecticide and acaricide . This article will cover the mechanism of action of Chlorfenvinphos, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, the results of its action, and how environmental factors influence its action.
Target of Action
The primary target of Chlorfenvinphos is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system, where it is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at neuromuscular junctions and cholinergic brain synapses .
Mode of Action
Chlorfenvinphos acts as an inhibitor of AChE . It binds to the acetylcholine binding sites of AChE, preventing the enzyme from hydrolyzing ACh . This inhibition leads to an accumulation of ACh in the neuromuscular synapses, causing constant neuronal activity and excitation . The result is a disturbance in the normal movements of the parasites, leading to their paralysis and death .
Biochemical Pathways
The primary biochemical pathway affected by Chlorfenvinphos is the cholinergic pathway . By inhibiting AChE, Chlorfenvinphos disrupts the normal functioning of this pathway, leading to an overstimulation of the muscles and glands controlled by the cholinergic nerves .
Pharmacokinetics
The absorption of Chlorfenvinphos through the skin (percutaneous absorption) depends on the animal species, the administered dose, and the extension of the treated body surface . Once absorbed, Chlorfenvinphos is rapidly metabolized .
Result of Action
The inhibition of AChE by Chlorfenvinphos leads to an overstimulation of the muscles and glands controlled by the cholinergic nerves . This can cause a range of symptoms, including muscle weakness, breathing difficulties, and even death in severe cases . At the cellular level, Chlorfenvinphos has been shown to cause oxidative damage to human red blood cells .
Action Environment
The action, efficacy, and stability of Chlorfenvinphos can be influenced by various environmental factors. For example, it has a moderate aqueous solubility and is miscible with many organic solvents . It is relatively volatile and there is some risk that it may leach to groundwater . Furthermore, Chlorfenvinphos is moderately persistent in soil systems . These properties can affect the distribution and persistence of Chlorfenvinphos in the environment, thereby influencing its action and efficacy .
Biochemical Analysis
Biochemical Properties
Chlorfenvinphos acts on the nervous system as an inhibitor of acetylcholinesterase , an enzyme that hydrolyzes acetylcholine, a molecule involved in the transmission of nervous signals. By inhibiting the activity of acetylcholinesterase, Chlorfenvinphos prevents the termination of those nervous signals, leading to constant neuronal activity and excitation .
Cellular Effects
Chlorfenvinphos has been observed to cause oxidative damage to human red blood cells . It induces changes in morphological parameters, increases lipid peroxidation in erythrocytes, and reactive oxygen species (ROS) formation . Prolonged exposure to Chlorfenvinphos has been observed to decrease plasma and erythrocyte cholinesterase activity in humans .
Molecular Mechanism
The molecular mechanism of Chlorfenvinphos involves the irreversible binding to acetylcholinesterase, leading to an accumulation of acetylcholine in the neuromuscular synapses . This results in constant neuronal activity and excitation, massively disturbing the normal movements of the parasites .
Temporal Effects in Laboratory Settings
Enzymes present in biological media may reduce levels of organophosphate pesticides . Quality control procedures are recommended to assure that the method performance is acceptable .
Dosage Effects in Animal Models
Chlorfenvinphos is very toxic to rats, toxic to mice and guinea-pigs, and moderately to slightly toxic to rabbits and dogs . Certain dog breeds (e.g. greyhounds, whippets), cats, and certain birds (e.g. geese) are also more susceptible to Chlorfenvinphos .
Metabolic Pathways
Chlorfenvinphos undergoes biotransformation to a variety of polar metabolites including diethyl phosphate . Methods for measurement of dialkyl phosphates involve extraction from urine using an ion exchange resin and derivatization prior to GC analysis .
Transport and Distribution
Chlorfenvinphos is most commonly absorbed into the body through either ingestion of food products that have been treated with the pesticide, or through dermal absorption . Once absorbed, Chlorfenvinphos is widely distributed throughout the body, and has been detected in a variety of bodily fluids .
Preparation Methods
Clofenvinfos is synthesized by reacting triethylphosphite with 2,2,2,4-tetrachloroacetophenone. During the production process, both the Z and E isomers are formed in a ratio of 8.5:1. The technical grade material contains over 92% clofenvinfos . The reaction conditions typically involve the use of organic solvents such as acetone, ethanol, and propylene glycol, which facilitate the mixing and reaction of the starting materials .
Chemical Reactions Analysis
Clofenvinfos undergoes several types of chemical reactions, including:
Oxidation: Clofenvinfos can be oxidized to form various metabolites, including diethyl phosphate.
Hydrolysis: In the environment, clofenvinfos hydrolyzes, especially in the presence of water, leading to the formation of less toxic compounds.
Phosphorylation: Clofenvinfos reacts with acetylcholine binding sites of enzymes that hydrolyze acetylcholine, preventing their catalysis of this reaction.
Common reagents used in these reactions include water for hydrolysis and various oxidizing agents for oxidation reactions. The major products formed from these reactions are typically less toxic metabolites that are easier to degrade in the environment .
Scientific Research Applications
Clofenvinfos has been used in various scientific research applications, including:
Chemistry: As a model compound for studying organophosphorus chemistry and reactions.
Biology: In studies related to enzyme inhibition, particularly cholinesterase inhibition.
Medicine: Research on the toxicological effects of organophosphorus compounds and their potential antidotes.
Industry: As an insecticide and acaricide for controlling pests in agriculture and livestock.
Comparison with Similar Compounds
Clofenvinfos is similar to other organophosphorus insecticides such as parathion, malathion, and diazinon. it is unique in its specific structure and the ratio of its isomers. Unlike some other organophosphorus compounds, clofenvinfos has a higher ratio of the Z isomer, which contributes to its specific chemical properties and biological activity .
Similar compounds include:
Parathion: Another organophosphorus insecticide with a similar mechanism of action.
Malathion: Known for its use in public health for controlling mosquitoes and other pests.
Diazinon: Widely used in agriculture for pest control.
Clofenvinfos stands out due to its specific isomeric composition and its historical use in various insecticidal products.
Properties
IUPAC Name |
[(Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3/b12-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAVDKDHPDSCTO-WQLSENKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(OCC)O/C(=C\Cl)/C1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3O4P | |
Record name | CHLORFENVINFOS | |
Source | CAMEO Chemicals | |
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Record name | CHLORFENVINPHOS | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID101315710 | |
Record name | cis-Chlorfenvinphos | |
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Molecular Weight |
359.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorfenvinfos is an amber-colored liquid with a mild chemical odor. Used for control of ticks, flies, lice, and mites on cattle and for blowfly, lice, ked, and itchmite on sheep. Controls fleas and mites on dogs; not used on cats. Applied on organic wastes and breeding places of fly larvae. Also used as a foliage insecticide for potatoes, rice, maize, and sugar cane. Used to control soil insects. (EPA, 1998), Colorless liquid with a mild odor; [ATSDR PHS], ORANGE-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | CHLORFENVINFOS | |
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Record name | Chlorofenvinphos | |
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Boiling Point |
333 to 338 °F at 0.5 mmHg (EPA, 1998), Amber liquid; bp: 167-170 °C at 0.5 mm Hg /Technical chlorfenvinphos/, at 0.07kPa: 167-170 °C | |
Record name | CHLORFENVINFOS | |
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Solubility |
Miscible with most common organic solvents, e.g. acetone, ethanol, kerosene, xylene, propylene glycol, dichloromethane, hexane., In water, 124 mg/l at 20 °C, Solubility in water: none | |
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Density |
1.36 at 59.9 °F (EPA, 1998) - Denser than water; will sink, 1.36 g/cu cm @ 20 °C, Relative density (water = 1): 1.36 | |
Record name | CHLORFENVINFOS | |
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Vapor Pressure |
4e-06 mmHg at 68 °F (EPA, 1998), 0.0000075 [mmHg], Vapor pressure: 1.7X10-7 mm Hg @ 25 °C /Technical/, 7.5X10-6 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: | |
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Color/Form |
Colorless liquid, Yellowish liquid, Amber-colored liquid | |
CAS No. |
470-90-6, 18708-87-7, 135373-33-0 | |
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Record name | cis-Chlorfenvinphos | |
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Record name | Chlorfenvinphos [BSI:ISO] | |
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Record name | Chlorfenvinphos | |
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Record name | CHLORFENVINPHOS, (Z)- | |
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Melting Point |
-9 to -2 °F (EPA, 1998), -23 to -19 °C, -19 - -23 °C | |
Record name | CHLORFENVINFOS | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions that cis-Chlorfenvinphos was detected in surface water samples. What are the potential ecological risks associated with this finding?
A1: The study found that this compound concentrations in surface water exceeded the LC50 (96 h) for some freshwater shrimps and fish []. This means that the levels of this compound detected in the water were high enough to kill 50% of certain aquatic species within a 96-hour exposure period. This highlights the potential for significant ecotoxicological effects, particularly on sensitive aquatic organisms. Further investigation into the long-term impacts of this compound on aquatic ecosystems is crucial for understanding the full scope of its environmental risks.
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